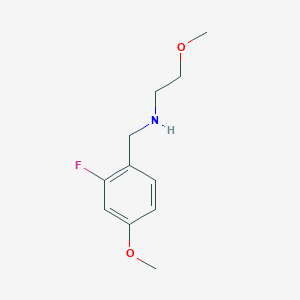

methyl (2S)-2-(benzylamino)butanoate

Overview

Description

Methyl (2S)-2-(benzylamino)butanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2S)-2-(benzylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S)-2-(benzylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

A synthesis method for various 4-arylbutanoates, which are important intermediates in the synthesis of biologically active compounds, including ACE inhibitors, was developed. This involved using Friedel–Crafts acylation with 2-acetoxybutanoyl chloride (Yong Zhang et al., 2009).

The autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, was detailed. The study employed CBS-QB3 calculations for potential energy profiles of radicals derived from methyl butanoate and discussed their implications for diesel fuel autoignition (Yuge Jiao et al., 2015).

The pyrolysis and decomposition pathways of methyl butanoate were examined in a shock tube/laser absorption study, providing insights for the development of reaction mechanisms for larger methyl esters (A. Farooq et al., 2012).

The synthesis of a bifunctional ligand for labeling proteins with 105 Rh complexes for internal radiotherapy applications was reported. This included the study of a compound closely related to methyl (2S)-2-(benzylamino)butanoate (G.Ergun Efe et al., 1991).

The adsorption of methyl butanoate on MoS2 surface was investigated, highlighting its potential in hydrodeoxygenation or decarbonylation processes (Wahyu A. E. Prabowo et al., 2018).

Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog, related to methyl (2S)-2-(benzylamino)butanoate, were synthesized for the preparation of polyfunctional heterocyclic systems (Lucija Pizzioli et al., 1998).

The generation of an N-Sodioazomethine Ylide from methyl 2-(benzylideneamino)propanoate and its cycloadditions with methyl acrylate were studied. The chemical properties of the ylide were analyzed (S. Kanemasa et al., 1989).

The diastereoselective cycloadditions of 2-(N-methyl)benzylamino-1,3-thiazolium-4-olates with chiral 1,2-diaza-1,3-butadienes were investigated, focusing on the stereochemical outcomes (Ávalos et al., 2000).

Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB) was synthesized as a corrosion inhibitor for copper protection, demonstrating the molecule's efficacy in acidic chloride media (G. Tansuğ et al., 2014).

The influence of glucose solubility and dissolution rate on the kinetics of lipase-catalyzed synthesis of glucose laurate in 2-methyl 2-butanol was studied. This research provides insights into biocatalytic processes involving methyl butanoate derivatives (M. V. Flores et al., 2002).

A study on the autoignition measurements and a validated kinetic model for the biodiesel surrogate, methyl butanoate, was conducted. This study provided valuable data for understanding the ignition behavior of biodiesel components (S. Dooley et al., 2008).

A comparative study of CO2 absorption in solvent-free alkanolamines, including 2-(benzylamino)ethanol, was performed. This research contributes to our understanding of CO2 capture processes (F. Barzagli et al., 2016).

properties

IUPAC Name |

methyl (2S)-2-(benzylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXJALJQJXRIBP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7903282.png)

amine](/img/structure/B7903303.png)

![N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine](/img/structure/B7903318.png)

amine](/img/structure/B7903327.png)

![N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)

amine](/img/structure/B7903360.png)